

Analytical methods for quantification of ent-3-Oxokaurane-16,17-diol

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Compound of Interest

Compound Name: *ent-3-Oxokaurane-16,17-diol*

Cat. No.: B14763695

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Application Note: Quantitative Analysis of **ent-3-Oxokaurane-16,17-diol** by LC-MS/MS

Part 1: Introduction & Scientific Context

Compound Profile:

- Analyte: **ent-3-Oxokaurane-16,17-diol**[1][2]
- Synonyms: ent-16 α ,17-dihydroxykauran-3-one; 16,17-dihydroxy-ent-kauran-3-one.[1][3]
- Chemical Formula: C₂₀H₃₂O₃[1][4]
- Molecular Weight: 320.47 g/mol [1][4]
- Source: Predominantly isolated from Euphorbia species (e.g., E. ebracteolata, E. tirucalli, E. kansui).
- Therapeutic Relevance: This diterpenoid exhibits significant cytotoxic activity against various cancer cell lines and possesses anti-inflammatory properties.[1] It is often analyzed alongside other "Euphorbia factors" in pharmacokinetic (PK) and quality control (QC) studies.
[1]

Analytical Challenge: The primary challenge in quantifying ent-kaurane diterpenoids is their lack of strong chromophores, rendering UV detection (210–254 nm) non-specific and insensitive for biological matrices.[1] Furthermore, the presence of isomeric diterpenoids in Euphorbia extracts requires high-resolution separation. This protocol utilizes LC-ESI-MS/MS (Triple Quadrupole) in positive ion mode, leveraging the compound's tendency to form stable protonated water-loss fragments for high-sensitivity quantification.[1]

Part 2: Instrumentation & Methodology

Chromatographic Conditions (LC)

- System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC).[1]
- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters BEH C18).
[1]
 - Dimensions: 2.1 mm × 100 mm, 1.8 μm particle size.
- Column Temperature: 40°C.
- Flow Rate: 0.3 mL/min.[1]
- Mobile Phase:
 - A: Water + 0.1% Formic Acid (FA).[1][5]
 - B: Acetonitrile (ACN) + 0.1% Formic Acid.[1][5]
 - Note: Formic acid is critical to promote [M+H]⁺ formation.[1]
- Gradient Elution Profile:

Time (min)	% Mobile Phase B	Description
0.00	20%	Initial equilibration
1.00	20%	Isocratic hold
6.00	90%	Linear ramp to elute analytes
7.50	90%	Column wash
7.60	20%	Return to initial
10.00	20%	Re-equilibration

Mass Spectrometry (MS/MS) Conditions

- Ionization Source: Electrospray Ionization (ESI), Positive Mode (+).[1][6]
- Scan Mode: Multiple Reaction Monitoring (MRM).[1]
- Precursor Ion: $[M+H]^+ = 321.2$ m/z.[1]
- Key Fragmentation Pathway: The vicinal diol moiety at C-16/17 and the ketone at C-3 facilitate sequential water losses.[1]
 - Quantifier Transition: $321.2 \rightarrow 303.2$ (Loss of H_2O).[1]
 - Qualifier Transition: $321.2 \rightarrow 285.2$ (Loss of $2 \times H_2O$).[1]

MRM Table:

Analyte	Precursor (m/z)	Product (m/z)	Dwell (ms)	Cone Voltage (V)	Collision Energy (eV)
ent-3-Oxokaurane-16,17-diol	321.2	303.2 (Quant)	100	30	15–20
	321.2	285.2 (Qual)	100	30	25–30
Oridonin (IS)	365.2	347.2	100	35	18

Note: Oridonin is recommended as an Internal Standard (IS) due to its structural similarity and commercial availability.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of Standards

- Stock Solution: Dissolve 1.0 mg of **ent-3-Oxokaurane-16,17-diol** in 1.0 mL Methanol (1 mg/mL). Store at -20°C.
- Working Standards: Serially dilute the stock with 50% ACN/Water to generate a curve: 1, 5, 10, 50, 100, 500, 1000 ng/mL.
- IS Spiking: Add Oridonin to all standards to a final concentration of 50 ng/mL.

Protocol B: Extraction from Rat Plasma (PK Studies)

Rationale: Liquid-Liquid Extraction (LLE) provides cleaner extracts than protein precipitation for diterpenoids, reducing matrix effects.[1]

- Aliquot: Transfer 50 µL of rat plasma into a 1.5 mL Eppendorf tube.
- IS Addition: Add 10 µL of Internal Standard solution (Oridonin, 500 ng/mL). Vortex for 30s.
- Extraction: Add 500 µL of Ethyl Acetate (EtOAc).
- Agitation: Vortex vigorously for 3 minutes.
- Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Transfer: Transfer the upper organic supernatant (EtOAc layer) to a fresh glass tube.
- Drying: Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 35°C.
- Reconstitution: Dissolve the residue in 100 µL of Mobile Phase (50:50 ACN:Water + 0.1% FA).
- Clarification: Centrifuge at 14,000 rpm for 5 minutes; inject 5 µL of supernatant.

Protocol C: Extraction from Plant Matrix (Euphorbia roots)

- Grinding: Pulverize dried roots to a fine powder (#40 mesh).
- Weighing: Weigh 100 mg of powder into a 15 mL centrifuge tube.
- Solvent: Add 5 mL of Methanol.
- Extraction: Ultrasonicate (40 kHz) for 30 minutes at room temperature.
- Centrifugation: Centrifuge at 4,000 rpm for 10 minutes.
- Dilution: Dilute the supernatant 1:100 with Mobile Phase prior to injection to fit within the linear range.

Part 4: Method Validation (FDA/EMA Guidelines)

To ensure "Trustworthiness" and "Self-Validating Systems," perform the following:

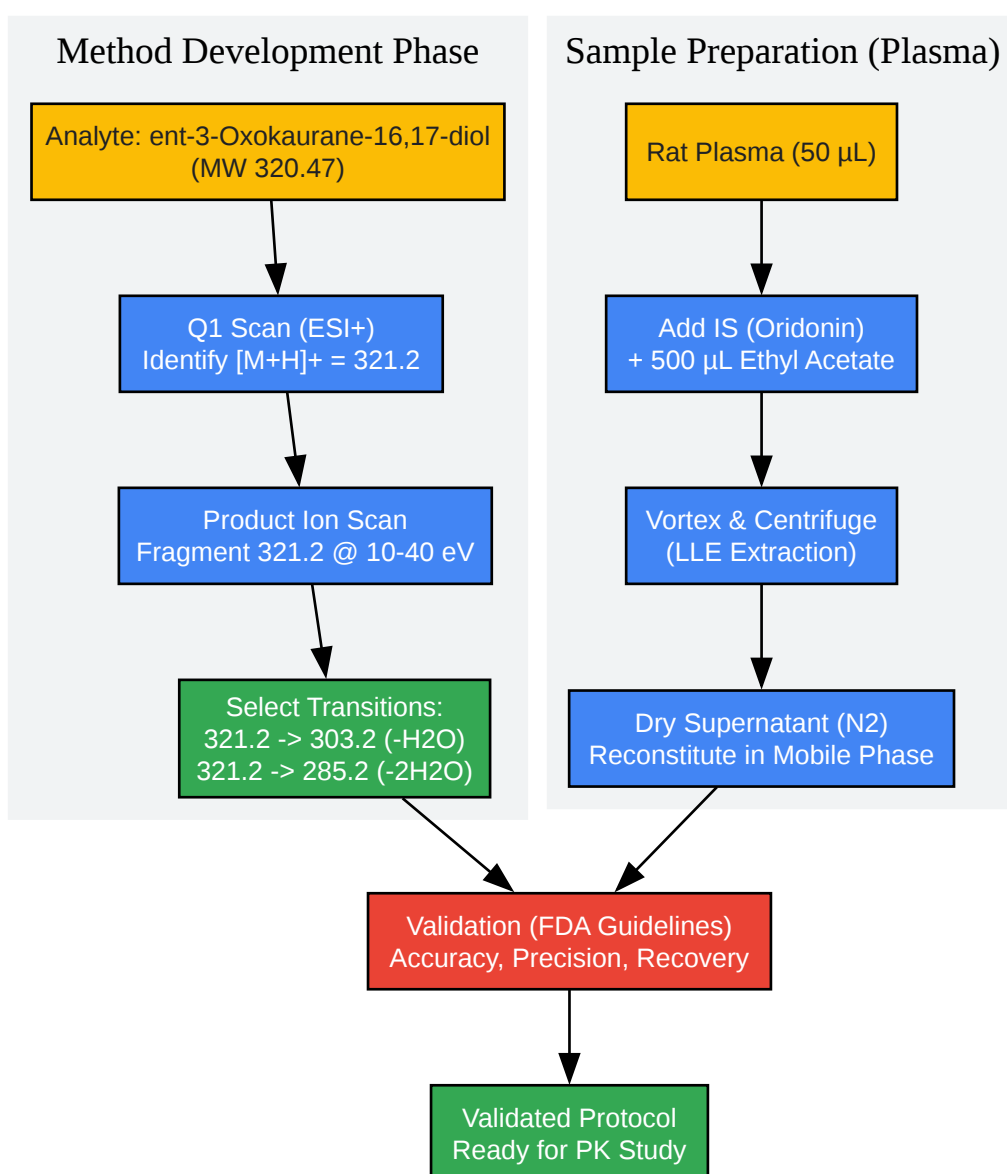
- Selectivity: Analyze 6 blank plasma sources. Ensure no interference peaks at the retention time of the analyte (approx. 4.5–5.5 min) or IS.
- Linearity: The calibration curve must exhibit
using a
weighting factor.^[1]
- Accuracy & Precision:
 - Intra-day: 5 replicates at LLOQ, Low, Mid, and High QC levels. (Acceptance: $\pm 15\%$, LLOQ $\pm 20\%$).^[1]
 - Inter-day: Repeat over 3 consecutive days.
- Recovery & Matrix Effect: Compare the peak area of (A) Pre-extraction spiked plasma, (B) Post-extraction spiked blank plasma extract, and (C) Standard in neat solution.

- Matrix Effect (%) = $(B/C) \times 100$.^[1] (Ideal: 85–115%).^[1]^[7]
- Recovery (%) = $(A/B) \times 100$.^[1]^[7]

Part 5: Visualization & Logic Flow

Workflow Diagram: Bioanalytical Decision Tree

This diagram guides the researcher through the optimization of the MS method and sample processing.



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Caption: Figure 1. Step-by-step workflow for MS optimization and Liquid-Liquid Extraction (LLE) of ent-kaurane diterpenoids.

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